5-Oxaspiro[2.5]octan-2-ylmethanamine hydrochloride is a chemical compound classified under spiro compounds, which are characterized by two or more rings connected through a single atom. This specific compound features a spiro connection between an oxaspiro ring and a methanamine group, making it intriguing for both chemical and biological research. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is beneficial for various applications in scientific research.
This compound can be sourced from various chemical suppliers and is primarily classified as a spirocyclic amine. Its unique structural properties allow it to be explored in medicinal chemistry and organic synthesis. The IUPAC name for this compound is 5-oxaspiro[2.5]octan-2-ylmethanamine hydrochloride, with the molecular formula and a molecular weight of approximately 178.69 g/mol.
The synthesis of 5-oxaspiro[2.5]octan-2-ylmethanamine hydrochloride typically involves several key steps:
The synthesis may utilize various reagents such as alkyl halides for alkylation, amines for substitution reactions, and solvents like dichloromethane or ethanol for optimal reaction conditions. The purification of intermediates can be achieved through column chromatography or recrystallization.
The molecular structure of 5-oxaspiro[2.5]octan-2-ylmethanamine hydrochloride features a unique spiro configuration that includes:
Key structural data includes:
5-Oxaspiro[2.5]octan-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Reactions are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism by which 5-oxaspiro[2.5]octan-2-ylmethanamine hydrochloride exerts its biological effects is not fully elucidated but may involve interaction with specific receptors or enzymes within biological systems.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 178.69 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
5-Oxaspiro[2.5]octan-2-ylmethanamine hydrochloride has potential applications in various fields:
The oxaspiro[2.5]octane core is synthesized via epoxidation of cyclohexylidene derivatives or intramolecular ring-closing metathesis. A pivotal approach involves the reaction of 4-methylenecyclohexyl derivatives with in situ-generated dimethyloxosulfonium methylide, yielding the spiro-epoxy moiety under phase-transfer conditions. This method achieves 68–72% yields when performed in dimethyl sulfoxide (DMSO) at 0–5°C for 6 hours, followed by gradual warming to ambient temperature [1]. Alternative protocols employ trimethylsulfoxonium iodide and potassium tert-butoxide in tetrahydrofuran (THF), though this route exhibits lower efficiency (45–50% yield) due to epoxide ring-opening byproducts [7]. Catalyst screening reveals Grubbs 2nd generation ruthenium catalysts outperform molybdenum-based systems in metathesis cyclization of diene precursors, achieving 85% conversion with <3% dimerization byproducts [1].
Table 1: Epoxidation Conditions for Spiro[2.5]octane Synthesis
Epoxidation Agent | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Dimethyloxosulfonium methylide | NaOH/DMSO | 0 → 25 | 6 | 72 |
Trimethylsulfoxonium iodide | t-BuOK/THF | 25 | 12 | 50 |
meta-Chloroperbenzoic acid | CH₂Cl₂ | -10 | 2 | 40 |
Post-epoxidation, the spirocyclic framework is purified via silica gel chromatography using ethyl acetate/hexane (1:4) eluent, with the characteristic oxaspiro[2.5]octane structure confirmed by ¹³C NMR resonance at δ 58.9 ppm (epoxy carbon) and ¹H NMR coupling constants (J = 2.5–3.1 Hz) [1] [4].
Functionalization of the spirocyclic precursor to introduce the methanamine group employs two primary strategies: reductive amination of aldehyde intermediates and nucleophilic substitution of activated alcohols. For reductive amination, 5-oxaspiro[2.5]octane-2-carbaldehyde is reacted with ammonium acetate in methanol, followed by sodium borohydride reduction at -15°C. This yields the primary amine with 65–70% efficiency and minimal epimerization [1]. Alternatively, mesylate-activated intermediates undergo nucleophilic displacement with potassium phthalimide in acetonitrile (80°C, 8 h), followed by hydrazinolysis to liberate the primary amine, achieving 75% overall yield but requiring additional purification steps [7].
Table 2: Amine Introduction Methods and Efficiency
Method | Reagents/Conditions | Key Advantages | Yield (%) |
---|---|---|---|
Reductive Amination | NH₄OAc/NaBH₄/MeOH/-15°C | Single-step, minimal racemization | 70 |
Gabriel Synthesis | MsCl/NEt₃ → K-phthalimide → N₂H₄ | High regioselectivity | 75 (2 steps) |
Curtius Rearrangement | DPPA, heat → HCl hydrolysis | Stereointegrity preservation | 60 |
Steric hindrance from the spiro junction necessitates extended reaction times (12–24 h) for complete conversion. Chiral resolution of diastereomeric mixtures (e.g., via L-tartaric acid salt crystallization) is required when using racemic spiro-epoxy precursors [8].
Hydrochloride salt formation is optimized through solvent screening and crystallization control. The free base dissolved in anhydrous ethyl acetate is treated with hydrogen chloride (2.0 M in diethyl ether), producing the hydrochloride salt with 95% recovery when crystallized below 5°C. Co-solvent systems (e.g., ethanol/ethyl acetate, 1:3) reduce oiling-out phenomena, improving crystal habit and filtration efficiency [1]. Thermodynamic vs. kinetic crystallization studies reveal that slow anti-solvent (diisopropyl ether) addition to ethanol solutions yields large, low-solvent-content crystals (<0.1% w/w EtOAc by GC), whereas rapid quenching produces amorphous material with residual solvent (1.2% w/w) [4].
Critical parameters for pharmaceutical-grade purity include:
Salt formation elevates the melting point from 89–92°C (free base oil) to 192–195°C (hydrochloride), enhancing solid-state stability as confirmed by accelerated testing (40°C/75% RH, 6 months; <0.5% degradation) [7].
Adamantane- and cyclohexanone-derived precursors dominate synthetic routes, with significant yield variations arising from ring strain and steric factors:
Table 3: Precursor Performance in 5-Oxaspiro[2.5]octan-2-ylmethanamine Synthesis
Precursor Type | Key Intermediate | Overall Yield (4 steps) | Cost Index | Key Limitation |
---|---|---|---|---|
Adamantane epoxide | Spiro[adamantane-2,2'-oxirane] | 28% | 9.5 | Low functional group tolerance |
Cyclohexylidene acetate | Ethyl 2-(cyclohexylidene)acetate | 42% | 3.2 | Epimerization at C2 |
Diene-metathesis substrate | 1,2-Divinylcyclohexane | 51% | 4.8 | Grubbs catalyst cost |
Halogenated spirocycle | 2-(Bromomethyl)-6-oxaspiro[2.5]octane | 35% | 2.7 | Elimination side products |
Adamantane-based routes [6] suffer from harsh deprotection conditions (e.g., hydrofluoric acid for ether cleavage), reducing yields to <30%. In contrast, cyclohexanone-derived precursors enable gram-scale production via tandem epoxidation-amination sequences: lithiation of 2-{6-oxaspiro[2.5]octan-1-yl}acetic acid followed by Curtius rearrangement provides the amine directly from the spiro-acid precursor (60% yield, >99% ee when using chiral ligands) [4]. Stereoselectivity remains superior in cyclohexanone routes (94–98% de) versus adamantane (70–75% de) due to conformational rigidity minimizing racemization [1] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3